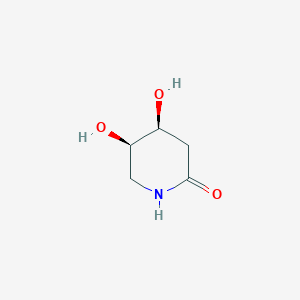

(4S,5R)-4,5-Dihydroxypiperidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4S,5R)-4,5-Dihydroxypiperidin-2-one, also known as L-THP, is a natural product that has been extensively studied due to its potential therapeutic properties. L-THP is a cyclic amino acid that is found in various plant species, such as the Chinese herb Uncaria rhynchophylla, and has been reported to possess a wide range of pharmacological activities.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

(Concellón et al., 2008) and (Roudeau et al., 2006) explored the synthesis of enantiopure dihydroxypiperidine derivatives from various substrates. This process is critical for obtaining compounds with specific chirality, essential in drug development and biological studies.

Synthesis of Polyhydroxypiperidines

(Amat et al., 2001) and (Lam et al., 2005) investigated the synthesis of polyhydroxypiperidines, which are valuable in medicinal chemistry for developing novel therapeutic agents.

Biological Activities in Dementia

(Luo et al., 2021) reported the isolation and synthesis of stereoisomers of dihydroxypiperine, showing notable activity in Alzheimer's disease models, indicating potential therapeutic applications.

Inhibition of Liver Glycogen Phosphorylase

(Jakobsen et al., 2001) focused on synthesizing isomers of dihydroxypiperidines and their role as inhibitors of liver glycogen phosphorylase, which could have implications in diabetes and metabolic disorders.

Diastereoselective Synthesis in Medicinal Chemistry

(Kravchenko et al., 2003) explored diastereoselective synthesis processes using dihydroxyimidazolidin-2-one, which is crucial for developing specific and effective medicinal compounds.

Enzyme Inhibition Studies

(Wu et al., 2000) studied trans-4,5-dehydrolysine as an inhibitor of lysine 2,3-aminomutase, highlighting the potential of dihydroxypiperidin-2-ones in enzyme inhibition and its relevance in biochemical pathways.

Synthesis of Iminosugars

(Matassini et al., 2014) reported the synthesis of iminosugars from dihydroxypiperidines, which are important in the development of drugs for metabolic diseases.

Utilization in Industrial Waste Materials

(Wilken et al., 1997) discussed the use of dihydroxypiperidines in transforming industrial waste materials into valuable chemical products, highlighting the environmental aspect of chemical synthesis.

Synthesis of Pipecolic Acid Analogues

(Herdeis & Heller, 1997) explored the synthesis of pipecolic acid analogues using dihydroxypiperidin-2-ones, which are significant in the development of amino acid derivatives.

Biocatalytic Approaches

(Vink et al., 2003) delved into biocatalytic methods for synthesizing dihydroxypiperidin-2-ones, demonstrating the integration of biotechnology in chemical synthesis.

Interaction with Estrogen Receptors

(Gust et al., 2004) and (Liu et al., 2014) studied the interaction of dihydroxypiperidin-2-one derivatives with estrogen receptors, important for developing cancer therapeutics.

Antioxidant Properties

(Manfredini et al., 2000) explored the antioxidant potential of dihydroxypiperidin-2-ones, significant in addressing oxidative stress-related diseases.

Eigenschaften

IUPAC Name |

(4S,5R)-4,5-dihydroxypiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-5(9)6-2-4(3)8/h3-4,7-8H,1-2H2,(H,6,9)/t3-,4+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRCRXCFFUVWAN-IUYQGCFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CNC1=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CNC1=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2741961.png)

![Isopropyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2741963.png)

![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one](/img/structure/B2741965.png)

![5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741966.png)

![N,N-dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide](/img/structure/B2741969.png)

![N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)

![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2741977.png)

![2-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2741979.png)